Cardivin D

Description

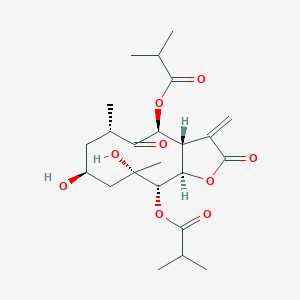

Cardivin D is a germacrane-type sesquiterpene lactone isolated from Carpesium cernuum, a plant traditionally used in East Asian medicine for its antiparasitic and anti-inflammatory properties . Structurally, it belongs to the germacranolide subclass, characterized by a 10-membered carbocyclic skeleton with oxygenated functional groups. Its molecular formula is C₂₄H₃₆O₉ (average mass: 468.543 Da), featuring seven defined stereocenters and an isobutyryloxy substituent .

This compound demonstrates potent in vitro antileukemic activity, with IC₅₀ values of 2.27 ± 0.46 µM against K562 cells and 1.84 ± 0.14 µM against HEL cells, outperforming the positive control imatinib . Its mechanism of action remains under investigation, though preliminary studies suggest apoptosis induction via mitochondrial pathways .

Properties

Molecular Formula |

C23H34O9 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-3-methylidene-11-(2-methylpropanoyloxy)-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C23H34O9/c1-10(2)20(26)30-17-15-13(6)22(28)31-18(15)19(32-21(27)11(3)4)23(7,29)9-14(24)8-12(5)16(17)25/h10-12,14-15,17-19,24,29H,6,8-9H2,1-5,7H3/t12-,14-,15-,17-,18+,19-,23-/m0/s1 |

InChI Key |

WOJZAWJFEPVGSB-CHYAZBGWSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C[C@]([C@H]([C@H]2[C@H]([C@@H](C1=O)OC(=O)C(C)C)C(=C)C(=O)O2)OC(=O)C(C)C)(C)O)O |

Canonical SMILES |

CC1CC(CC(C(C2C(C(C1=O)OC(=O)C(C)C)C(=C)C(=O)O2)OC(=O)C(C)C)(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cernuumolide I and Cernuumolide J

These germacranolides, co-isolated with Cardivin D from Carpesium cernuum, share structural similarities but differ in substituent positions and stereochemistry:

This compound exhibits superior potency, likely due to its isobutyryloxy group , which enhances membrane permeability or target binding .

Cardivin A

Isolated from Carpesium divaricatum stem cultures, Cardivin A shares the germacranolide core but differs in substituents:

Cardivin A shows broader cytotoxicity but lower specificity for leukemia cells compared to this compound. Its rhamnosyl group may reduce cellular uptake efficiency .

Comparison with Functionally Similar Compounds

Doxorubicin

A clinically used anthracycline, doxorubicin serves as a benchmark for cytotoxic activity:

While doxorubicin is more potent, this compound’s leukemia-specific activity and lower systemic toxicity (inferred from structural class) make it a promising candidate for targeted therapy .

Divaricins

Divaricins, germacranolides from Carpesium divaricatum, share functional similarities:

| Parameter | This compound | Divaricins |

|---|---|---|

| Anticancer Targets | K562, HEL leukemias | HCT116, HepG2 carcinomas |

| Structural Highlight | C-11 isobutyryloxy | C-10 isobutyryloxy |

| IC₅₀ Range | 1.84–5.53 µM | 3–9 µM |

Divaricins exhibit comparable potency but target solid tumors , whereas this compound’s activity is leukemia-focused, suggesting tissue-specific bioavailability differences .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Cardivin D from natural sources?

- Methodological Answer : Isolation typically involves chromatographic techniques such as column chromatography (CC) on silica gel with gradient elution (e.g., Hexane/EtOAc and EtOAc/MeOH systems) to fractionate crude extracts. Fractions are monitored via TLC and RP-HPLC/DAD for purity. Structural elucidation relies on MS, ¹H NMR, and ¹³C NMR (including 2D experiments like COSY, HMBC) to confirm stereochemistry and functional groups. For novel compounds, comparisons with spectral databases and literature are critical .

Q. How can researchers assess the cytotoxicity of this compound in vitro, and what controls are essential?

- Methodological Answer : Use standardized assays like MTT to measure cell viability. Include positive controls (e.g., doxorubicin) and negative controls (untreated cells) to validate results. Test multiple cell lines (e.g., osteosarcoma U-2 OS, SAOS-2; colorectal carcinoma HCT116) to evaluate tissue-specific effects. IC₅₀ values should be calculated using dose-response curves, with triplicate experiments to ensure reproducibility. Report cell culture conditions (e.g., media, incubation time) to enable replication .

Q. What are the best practices for ensuring the reproducibility of this compound’s bioactivity studies?

- Methodological Answer : Document detailed protocols for compound preparation (extraction solvents, purification steps), storage conditions (temperature, light exposure), and assay parameters (cell density, incubation duration). Share raw data (e.g., chromatograms, NMR spectra) in supplementary materials. Cross-validate findings with orthogonal assays (e.g., apoptosis markers for cytotoxicity) and collaborate with independent labs for verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Analyze variables such as cell line genetic drift, assay protocols (e.g., MTT vs. ATP-based assays), and compound purity (e.g., HPLC-validated ≥95%). Perform meta-analyses to identify trends or outliers. Use standardized reference compounds and publish full methodological details (e.g., plate readers, solvent concentrations) to minimize inter-lab variability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer cells?

- Methodological Answer : Combine omics approaches (transcriptomics, proteomics) with functional assays. For example:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Pathway Analysis : Use tools like KEGG or Gene Ontology to map affected pathways (e.g., apoptosis, cell cycle).

- Functional Validation : CRISPR/Cas9 knockout of candidate genes or pharmacological inhibition of pathways (e.g., caspase inhibitors for apoptosis).

- Structural Modeling : Molecular docking to predict interactions with known targets (e.g., tubulin, kinases) .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing chemotherapeutics?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio dilutions of this compound and chemotherapeutic agents (e.g., cisplatin) across multiple concentrations. Include isobolograms to visualize additive/synergistic effects. Validate findings in 3D cell cultures or patient-derived organoids for physiological relevance .

Q. What ethical and data management considerations apply to preclinical studies of this compound?

- Methodological Answer :

- Ethics : Obtain institutional approval for animal studies (e.g., IACUC) or human-derived cell lines (e.g., IRB). Adhere to ARRIVE guidelines for reporting.

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, assay data, and analysis scripts in repositories like Zenodo or Figshare. Maintain version-controlled lab notebooks and share protocols via platforms like Protocols.io .

Key Recommendations

- Literature Review : Use tools like SciFinder or Reaxys to track analogs (e.g., Cardivin A-E) and their bioactivities. Cross-reference patents and non-English journals for overlooked data .

- Research Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example: “Does this compound modulate oxidative stress pathways in drug-resistant cancers?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.